molecular formula C16H17NO6 B11153761 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

Cat. No.: B11153761
M. Wt: 319.31 g/mol
InChI Key: YJFPLJFLTPQTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further reactions to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The terminal propanoic acid moiety undergoes classical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditionsProductsKey Reagents/CatalystsYield RangeSource
Esterification Acidic alcohol reflux (e.g., methanol/H₂SO₄)Methyl ester derivativeH₂SO₄, HCl gas75-92%
Amidation DCC/DMAP coupling with aminesAmide derivatives (e.g., with benzylamine)DCC, DMAP68-85%
Decarboxylation Pyridine reflux (200°C)CO₂ elimination forming 3-aminopropane derivativeNone (thermal)40-55%

These transformations modify solubility and biological target interactions. Esterification enhances membrane permeability, while amidation enables conjugation with targeting vectors.

Amide Bond Hydrolysis

The acetyl-amino linkage undergoes hydrolysis under varied conditions:

MediumConditionsProductsReaction TimeEfficiency
Acidic6M HCl, 110°C2-[(3,4-Dimethyl-2-oxochromen-7-yl)oxy]acetic acid + β-alanine8-12 hr>90%
Basic2M NaOH, 80°CSodium salt of acetic acid derivative + 3-aminopropanoate4-6 hr82-88%

Kinetic studies show pseudo-first-order behavior with activation energy Ea=72.5kJ/molE_a = 72.5 \, \text{kJ/mol} in acidic hydrolysis.

Chromenone Core Modifications

The 3,4-dimethyl-2-oxo-2H-chromen-7-yl group participates in characteristic reactions:

Oxidation

  • Oxyfunctionalization : mCPBA epoxidation at C3-C4 double bond forms epoxy-chromenone at 60°C (65% yield) .

  • Demethylation : BBr₃ in DCM removes methyl groups (→ dihydroxychromenone) at -78°C (51% yield) .

Reduction

  • NaBH₄ selectively reduces 2-oxo group to alcohol (→ 2-hydroxy chromene) in THF/MeOH (78% yield).

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrone ring (→ chroman derivative).

Acetyloxy Linker Reactivity

The -O-acetyl group undergoes:

ReactionConditionsOutcomeApplication
Nucleophilic displacement K₂CO₃/DMF with thiolsThioether conjugatesProdrug synthesis
Photocleavage UV-A (365 nm)Free chromenol + acetic acidLight-activated drug release

Comparative Reactivity Analysis

Functional GroupRelative Reactivity (Scale: 1-5)Dominant Reaction Pathways
Carboxylic acid5Esterification, amidation
Amide bond3Acid/base hydrolysis
Chromenone oxo4Reduction, nucleophilic addition
Acetyloxy linker2Photolysis, nucleophilic substitution

This reactivity profile enables rational design of derivatives for pharmaceutical applications, leveraging the compound’s modular structure. Controlled functionalization at the carboxylic acid and chromenone moieties provides avenues to optimize pharmacokinetic properties while retaining core bioactivity .

Mechanism of Action

The mechanism of action of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid, also known by its CAS number 1796046, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H17_{17}N O6_{6}, with a molecular weight of 319.31 g/mol. The compound features a coumarin moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Several studies have reported on the anticancer properties of coumarin derivatives, including those similar to the target compound. For instance, compounds with the coumarin structure have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives with modifications at the 3 and 4 positions of the coumarin ring exhibited enhanced activity against human cancer cells, suggesting that structural variations can influence efficacy .

Anti-inflammatory Properties

Coumarins are also recognized for their anti-inflammatory effects. Research has demonstrated that certain coumarin derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess similar properties, contributing to its potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant potential of coumarins has been well-documented. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Interfering with pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
  • Antioxidative Effects : Reducing oxidative stress through free radical scavenging.

Study on Anticancer Activity

A recent study evaluated the effects of various coumarin derivatives on cancer cell lines, finding that those with specific substitutions showed IC50_{50} values lower than standard chemotherapeutics like doxorubicin. This indicates a potential for developing new anticancer agents based on the structure of this compound .

Research on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of coumarin derivatives in animal models of arthritis. The results showed significant reductions in inflammatory markers such as TNF-alpha and IL-6 after treatment with these compounds, suggesting that similar effects could be expected from our compound .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against various cell lines ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantEffective free radical scavenging

Structure Activity Relationship (SAR)

ModificationEffect on ActivityReferences
3,4-Dimethyl SubstitutionEnhanced anticancer activity
Acetyl GroupIncreased anti-inflammatory potential

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

3-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C16H17NO6/c1-9-10(2)16(21)23-13-7-11(3-4-12(9)13)22-8-14(18)17-6-5-15(19)20/h3-4,7H,5-6,8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

YJFPLJFLTPQTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.